PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

Catalog No.
S1772823
CAS No.
M.F
C21H54N4O22P4
M. Wt
838.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

Product Name

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

IUPAC Name

tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

Molecular Formula

C21H54N4O22P4

Molecular Weight

838.6 g/mol

InChI

InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1

InChI Key

YTZPLJSHLDNARZ-XLCQVJATSA-N

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Synonyms

DHPI-3,4,5-P3;Phosphatidylinositol-3,4,5-triphosphate C-6;PIP3C-16

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Background and Significance:

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), also known as Phosphatidylinositol-3,4,5-triphosphate (C-6) or PIP3C-16, is a synthetic analog of a naturally occurring signaling molecule called phosphatidylinositol-3,4,5-trisphosphate (PIP3) [, ]. PIP3 plays a crucial role in various cellular processes, including cell growth, survival, proliferation, and migration []. Due to its involvement in these fundamental cellular functions, studying PIP3 and its analogs is crucial for understanding various diseases and developing potential therapeutic strategies [].

Advantages of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt):

Compared to naturally occurring PIP3, PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) offers several advantages for scientific research:

  • Increased Solubility: The addition of short-chain fatty acids (hexanoyl) at the sn-1 and sn-2 positions makes this analog significantly more water-soluble compared to natural PIP3, which has longer fatty acid chains []. This enhanced solubility simplifies its use in various aqueous-based experiments.
  • Stability: The synthetic analog exhibits greater stability compared to natural PIP3, which is prone to degradation by enzymes []. This improved stability allows for longer storage and handling during research.

Applications in Scientific Research:

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) finds application in various scientific research areas, including:

  • Studying PIP3 signaling pathways: This analog serves as a valuable tool for researchers to investigate the intricate signaling pathways mediated by PIP3. By studying how cells respond to this synthetic PIP3, scientists can gain insights into the mechanisms underlying various cellular processes [, ].
  • Developing drugs targeting PIP3 signaling: Due to its involvement in numerous diseases, including cancer and neurological disorders, targeting PIP3 signaling pathways has emerged as a promising therapeutic strategy []. This synthetic analog can be employed in drug discovery efforts to identify and develop potential drugs that modulate PIP3 signaling [].
  • Understanding protein-lipid interactions: PIP3 serves as a binding site for various proteins containing pleckstrin homology (PH) domains []. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) can be used to study these protein-lipid interactions, which are crucial for various cellular functions [].

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns-(3,4,5)-P3) is a phosphoinositide that plays a crucial role in cellular signaling pathways. The compound , PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), is a synthetic derivative characterized by the presence of two hexanoyl fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances its membrane affinity and biological activity in various cellular contexts. The ammonium salt form increases its solubility and usability in biological assays.

PIP3 acts as a second messenger in cells, relaying signals from the cell surface to the cytoplasm. It binds to specific protein domains called pleckstrin homology (PH) domains, causing conformational changes that activate these proteins and initiate downstream signaling cascades. These pathways regulate diverse cellular processes like cell growth, survival, migration, and metabolism.

The synthetic PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) mimics the natural PIP3's function. It can bind to PH domain-containing proteins and activate similar signaling pathways for research purposes [].

PtdIns-(3,4,5)-P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) through the action of phosphoinositide 3-kinases (PI3Ks). The reaction can be summarized as:

PtdIns 4 5 P2+ATPPI3KPtdIns 3 4 5 P3+ADP\text{PtdIns 4 5 P2}+\text{ATP}\xrightarrow{\text{PI3K}}\text{PtdIns 3 4 5 P3}+\text{ADP}

This reaction is pivotal in various signaling pathways that regulate cell growth, survival, and metabolism. Additionally, PtdIns-(3,4,5)-P3 can be dephosphorylated back to PtdIns-(4,5)-P2 by phosphatases such as PTEN.

PtdIns-(3,4,5)-P3 serves as a critical second messenger in numerous signaling pathways. It is involved in:

  • Cell Proliferation: Activates downstream effectors like AKT (AKT serine/threonine kinase), leading to cell survival and proliferation.
  • Cell Migration: Influences cytoskeletal dynamics through interactions with proteins containing pleckstrin homology domains.
  • Metabolic Regulation: Plays a role in glucose uptake and metabolism through signaling pathways involving insulin.

Studies have shown that PtdIns-(3,4,5)-P3 levels are tightly regulated during processes such as focal adhesion assembly and disassembly .

The synthesis of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) typically involves:

  • Phosphorylation of Phosphatidylinositol: Using specific kinases to convert phosphatidylinositol or phosphatidylinositol 4-phosphate into phosphatidylinositol 4,5-bisphosphate and further into phosphatidylinositol 3,4,5-trisphosphate.
  • Fatty Acid Modification: Incorporating dihexanoyl chains at the sn-1 and sn-2 positions through acylation reactions.
  • Ammonium Salt Formation: Neutralizing the phosphate groups with ammonium ions to enhance solubility.

The applications of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) span various fields:

  • Cell Biology Research: Used as a tool to study signaling pathways related to cell growth and survival.
  • Drug Development: Investigated for its potential role in targeting diseases such as cancer where PI3K signaling is dysregulated.
  • Biotechnology: Employed in the development of biosensors that detect cellular responses to extracellular signals.

Research has demonstrated that PtdIns-(3,4,5)-P3 interacts with numerous effector proteins that contain pleckstrin homology domains. These interactions are essential for mediating downstream signaling events. For instance:

  • AKT Activation: PtdIns-(3,4,5)-P3 binds to AKT at the plasma membrane, leading to its activation and subsequent phosphorylation of various substrates involved in cell survival.
  • Rac-Guanine Nucleotide Exchange Factors: Activates guanine nucleotide exchange factors like P-Rex1 through direct binding .

Several compounds share structural similarities with PtdIns-(3,4,5)-P3 but differ in their fatty acid composition or phosphorylation state. Here’s a comparison:

Compound NameStructure DescriptionUnique Features
Phosphatidylinositol 4-phosphateContains two phosphate groupsPrecursor to PtdIns-(4,5)-P2 and PtdIns-(3,4,5)-P3
Phosphatidylinositol 4,5-bisphosphateContains three phosphate groupsDirect precursor for PtdIns-(3,4,5)-P3
PtdIns-(1,2-dipalmitoyl) (sodium salt)Contains palmitoyl chainsUsed for studying membrane dynamics
PtdIns-(1,2-dioctanoyl) (sodium salt)Contains octanoyl chainsSynthetic analog with different membrane properties

Each of these compounds plays distinct roles in cellular signaling but highlights the unique position of PtdIns-(3,4,5)-P3 as a key player in multiple pathways due to its specific structure and function.

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

838.21801735 g/mol

Monoisotopic Mass

838.21801735 g/mol

Heavy Atom Count

51

Dates

Modify: 2023-08-15
1.Guan, X., and Wenk, M.R. Biochemistry of inositol lipids. Frontiers in Bioscience 13, 3239-3251 (2008).

Explore Compound Types